Agepsc
CAS No.: 110786-03-3
Cat. No.: VC20771739
Molecular Formula: C26H54NO6PS
Molecular Weight: 539.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110786-03-3 |
---|---|
Molecular Formula | C26H54NO6PS |
Molecular Weight | 539.8 g/mol |
IUPAC Name | 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |
Standard InChI | InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(33-25(2)28)24-32-34(29,35)31-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-,34?/m1/s1 |
Standard InChI Key | WTHJKMQTIRLHSW-URAFEBPUSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)C |
Introduction
Chemical Identity and Properties
Agepsc is identified by the Chemical Abstracts Service (CAS) registry number 110786-03-3. It possesses a complex molecular structure with the chemical formula C26H54NO6PS and a molecular weight of 539.8 g/mol. The IUPAC name for this compound is 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium, indicating its structural complexity and the presence of specific functional groups that contribute to its biological activity.
The compound features a thiophosphate group that distinguishes it from similar phospholipid compounds, which likely plays a crucial role in its receptor binding properties and subsequent biological effects. This structural characteristic makes Agepsc particularly interesting for researchers investigating phospholipid-mediated cellular signaling pathways and their pharmacological modulation.
Key Chemical Identifiers and Properties
The following table summarizes the essential chemical properties and identifiers of Agepsc:
Property | Value |
---|---|
CAS No. | 110786-03-3 |
Molecular Formula | C26H54NO6PS |
Molecular Weight | 539.8 g/mol |
IUPAC Name | 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-oxidophosphinothioyl]oxyethyl-trimethylazanium |
Standard InChIKey | WTHJKMQTIRLHSW-URAFEBPUSA-N |
Synonyms | 1-O-hexadecyl-2-acetyl-3-thiophosphocholine, AGEPsC |
Structural Features
Agepsc contains several key structural components that contribute to its biological function and chemical behavior. The compound features a hexadecyl chain (C16H33) attached to an oxygen atom, forming the 1-O-hexadecyl component. The 2-acetyl group introduces an ester functionality, while the thiophosphocholine portion contains a phosphorus atom bonded to sulfur instead of the more common phosphorus-oxygen double bond found in regular phosphocholine compounds. This thiophosphate modification significantly alters the compound's interaction with biological receptors and enzymatic systems .
The molecular structure includes chiral centers, resulting in different stereoisomers that exhibit varying biological activities. The stereochemistry at the phosphorus atom is particularly significant for the compound's biological properties, as discussed in subsequent sections .
Stereochemistry and Isomers
Agepsc exhibits stereoisomerism due to chirality at the phosphorus atom, resulting in the existence of two distinct isomers: RP and SP . These stereoisomers demonstrate markedly different biological activities, highlighting the importance of stereochemical configuration in phospholipid-based signaling molecules.
Isomer Characterization
The RP and SP isomers of Agepsc have been synthesized and characterized to evaluate their relative biological activities. Research has demonstrated that these stereoisomers interact differently with their target receptors, leading to significant variations in their pharmacological effects .
The SP isomer of Agepsc demonstrates biological activity comparable to that of 1-O-hexadecyl-2-acetyl-3-phosphocholine (AGEPC), a related phospholipid compound. In contrast, the RP isomer exhibits substantially reduced activity, ranging from only 0.6% to 2% of AGEPC's activity in specific biological assays . This dramatic difference in potency between stereoisomers underscores the critical role of three-dimensional molecular structure in determining biological activity.
Biological Activity
The biological activity of Agepsc has been investigated primarily in the context of platelet function, which is crucial for understanding its potential therapeutic applications and mechanisms of action.
Effects on Platelet Aggregation
Platelet aggregation studies have revealed that Agepsc, particularly its SP isomer, exhibits potent effects similar to the related compound AGEPC. The SP isomer demonstrates equivalent activity to AGEPC in inducing platelet aggregation, while the RP isomer shows significantly reduced potency in this regard . These findings suggest that the spatial orientation of the thiophosphate group is critical for optimal interaction with platelet receptors.
The dramatic difference in activity between the SP and RP isomers (with the latter being only 0.6-2% as active) provides valuable insights into the structure-activity relationship of this class of compounds. This disparity indicates that the receptor binding pocket has strict stereochemical requirements for effective signal transduction .
Serotonin Secretion Modulation
In addition to platelet aggregation, Agepsc also affects serotonin secretion from platelets. Similar to the aggregation assays, the SP isomer demonstrates activity comparable to AGEPC in stimulating serotonin release, while the RP isomer shows markedly reduced potency . This consistency across different biological endpoints suggests a common mechanism of action related to receptor binding specificity.
The differential activity of Agepsc isomers in serotonin secretion assays further confirms the importance of phosphate group stereochemistry in receptor recognition and activation. These findings contribute to our understanding of phospholipid-mediated signaling in platelets and potentially other cell types.
Receptor Interactions
Research indicates that the phosphate group of Agepsc plays a crucial role in interactions with its cellular receptor, particularly in pathways leading to platelet aggregation and secretion . The substitution of an oxygen atom with sulfur in the phosphate group creates a thiophosphate structure that maintains biological activity while providing a useful tool for investigating receptor binding mechanisms.
The pronounced difference in activity between stereoisomers suggests that the phosphate/thiophosphate group likely serves as a key recognition element for the receptor binding site. This information is valuable for structure-based drug design efforts targeting platelet function modulation.
Research Applications
Agepsc has several potential applications in research and pharmaceutical development, stemming from its unique chemical properties and biological activities.
Pharmaceutical Research
In the pharmaceutical field, Agepsc serves as a valuable research tool for understanding phospholipid-mediated signaling pathways. Its well-characterized stereoisomers provide opportunities for probing receptor binding requirements and developing more selective therapeutic agents . The compound's effects on platelet function suggest potential applications in developing drugs targeting thrombotic disorders, though more research is needed to fully establish its therapeutic potential.
The thiophosphate modification in Agepsc also offers advantages in terms of metabolic stability compared to regular phosphate groups, which could be beneficial for drug development purposes. This structural modification may contribute to improved pharmacokinetic properties in derivative compounds designed for therapeutic use.
Materials Science Applications
Beyond its biological applications, Agepsc has been studied for potential uses in materials science. The compound's amphiphilic nature (having both hydrophilic and hydrophobic regions) makes it potentially useful in developing specialized materials like liposomes, micelles, or other self-assembling structures. These applications could extend to drug delivery systems, biosensors, or other technologically relevant nanomaterials.
The stereochemical aspects of Agepsc may also be exploited in creating materials with specific chirality-dependent properties, which could be valuable in specialized optical or electronic applications where molecular orientation affects performance.
Synthesis Methods
The synthesis of Agepsc, particularly its stereoisomers, represents an important aspect of research into this compound, enabling detailed structure-activity relationship studies.
Analytical Characterization
Synthesized Agepsc requires thorough analytical characterization to confirm its identity, purity, and stereochemical configuration. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can be employed to verify the structure and stereochemistry of the synthesized compounds. These analytical methods ensure that biological activity studies are conducted with well-characterized material, leading to reliable and reproducible results.
Structure-Activity Relationship
The relationship between Agepsc's structure and its biological activity provides valuable insights for understanding phospholipid-receptor interactions and for designing related compounds with enhanced properties.
Key Structural Determinants
Several structural features of Agepsc have been identified as critical for its biological activity:
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The stereochemistry at the phosphorus atom, with the SP configuration conferring significantly higher activity than the RP configuration .
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The thiophosphate group, which maintains activity comparable to the oxygen-containing phosphate analog while providing useful modifications to stability and analytical detectability .
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The hexadecyl chain and acetyl group, which likely contribute to membrane interaction and receptor recognition properties.
These structure-activity relationships provide a foundation for designing new compounds with optimized properties for specific applications, whether pharmaceutical or materials-based.
Implications for Receptor Binding
The dramatic difference in activity between the RP and SP isomers of Agepsc strongly suggests that the phosphate group directly interacts with the receptor binding site in a stereochemically specific manner . This finding has implications for understanding the three-dimensional structure of the receptor and its binding pocket, which could facilitate rational drug design approaches targeting this receptor system.
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